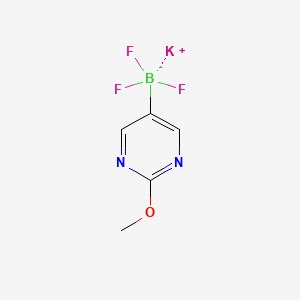
Potassium trifluoro(2-methoxypyrimidin-5-yl)borate
Descripción general
Descripción
Potassium trifluoro(2-methoxypyrimidin-5-yl)borate is an organoboron compound that has gained attention due to its unique properties and applications in various fields. This compound is part of the organotrifluoroborates family, known for their stability and reactivity in organic synthesis . The molecular formula of this compound is C5H5BF3KN2O, and it is often used in cross-coupling reactions .
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-methoxypyrimidin-5-yl)borate has several scientific research applications:
Mecanismo De Acción
Target of Action
Potassium trifluoro(2-methoxypyrimidin-5-yl)borate, also known as potassium;trifluoro-(2-methoxypyrimidin-5-yl)boranuide, is primarily used as a substrate in various chemical reactions . Its primary targets are the reactants in these reactions, which can vary depending on the specific reaction.
Mode of Action
This compound interacts with its targets through a process known as cross-coupling reactions . It can participate in metal-free synthesis of biaryls through oxidative electrocoupling reaction . It can also be involved in cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst . Additionally, it can be used in Suzuki-Miyaura coupling with aryl and heteroaryl halides using a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of biaryls and other complex organic compounds . The downstream effects of these pathways can lead to the formation of a wide range of organic compounds, depending on the specific reactants and conditions of the reaction .
Pharmacokinetics
Its physical properties, such as its solid form and melting point (239-254 °c), can impact its handling, storage, and use in reactions .
Result of Action
The result of the compound’s action is the formation of new organic compounds through cross-coupling reactions . The specific products of these reactions depend on the reactants and conditions used .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-methoxypyrimidin-5-yl)borate can be synthesized through the reaction of 2-methoxypyrimidine with potassium chloromethyltrifluoroborate in the presence of potassium hexamethyldisilazide (KHMDS) . The reaction typically occurs under mild conditions, making it a convenient method for producing this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reagents and conditions but is optimized for higher yields and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-methoxypyrimidin-5-yl)borate undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with aryl and heteroaryl halides in the presence of a palladium catalyst.
Oxidative Electrocoupling: This compound can be used in the metal-free synthesis of biaryls through oxidative electrocoupling reactions.
Common Reagents and Conditions
Nickel Catalysts: Used in cross-coupling reactions with unactivated alkyl halides.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium vinyltrifluoroborate
- Potassium cyclopropyltrifluoroborate
- Potassium 4-anisoyltrifluoroborate
Uniqueness
Potassium trifluoro(2-methoxypyrimidin-5-yl)borate stands out due to its specific reactivity patterns and stability, which make it a preferred reagent in various synthetic applications . Its ability to participate in both metal-catalyzed and metal-free reactions adds to its versatility .
Propiedades
IUPAC Name |
potassium;trifluoro-(2-methoxypyrimidin-5-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3N2O.K/c1-12-5-10-2-4(3-11-5)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPITJHSWGPRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649130 | |
| Record name | Potassium trifluoro(2-methoxypyrimidin-5-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111732-99-0 | |
| Record name | Borate(1-), trifluoro(2-methoxy-5-pyrimidinyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111732-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(2-methoxypyrimidin-5-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1111732-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)





![3-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1604350.png)




